(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

Chiral resolution Enantiomeric excess Stereochemical fidelity

(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride (CAS 871261-12-0) is a chiral, non-proteinogenic α-amino acid derivative featuring a tetrahydropyran (THP) heterocycle at the α-carbon, supplied as the hydrochloride salt of the methyl ester. With molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol, this compound presents as a white solid.

Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
Cat. No. B8023185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride
Molecular FormulaC8H16ClNO3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCOCC1)N.Cl
InChIInChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1
InChIKeyBKNZVLSJCYPDLJ-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Amino-(tetrahydro-pyran-4-yl)-acetic Acid Methyl Ester Hydrochloride: Chiral Building Block Identity and Procurement Baseline


(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride (CAS 871261-12-0) is a chiral, non-proteinogenic α-amino acid derivative featuring a tetrahydropyran (THP) heterocycle at the α-carbon, supplied as the hydrochloride salt of the methyl ester . With molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol, this compound presents as a white solid . It belongs to the class of THP-substituted glycine building blocks that are widely employed in medicinal chemistry for incorporation of conformational constraint and heterocyclic character into peptide and small-molecule drug candidates [1]. The defined (R) absolute configuration at the α-carbon is the primary structural feature distinguishing this compound from its (S) enantiomer (CAS 1187929-82-3), the racemic mixture (CAS 477585-43-6 / 1260637-54-4), and achiral des-THP glycine esters .

Why Generic Substitution of (R)-Amino-(tetrahydro-pyran-4-yl)-acetic Acid Methyl Ester Hydrochloride Introduces Synthetic and Biological Risk


Substituting this (R)-configured THP-glycine methyl ester hydrochloride with its (S) enantiomer, the racemic mixture, the free base, or the unprotected free acid introduces distinct and quantifiable risks to synthetic reproducibility and biological outcome. The (R) absolute configuration at the α-carbon is not interchangeable with the (S) form; the two enantiomers exhibit different biological activities when incorporated into downstream chiral molecules . The hydrochloride salt form delivers enhanced aqueous solubility—a practical advantage over the free base (CAS 871301-35-8) that is critical for aqueous-phase coupling reactions and biological assay preparation . The methyl ester serves as a carboxyl-protected intermediate that prevents undesired side reactions during peptide coupling or amidations, whereas the free acid (CAS 475649-32-2) would require additional protection/deprotection steps, reducing synthetic efficiency . Furthermore, the racemic mixture (CAS 477585-43-6 / 1260637-54-4) yields a 1:1 mixture of (R)- and (S)-enantiomers, halving the effective concentration of the desired stereoisomer and potentially confounding stereochemical outcomes in asymmetric synthesis or chiral biological target engagement, in line with the well-established principle that enantiomeric excess directly governs the fidelity of chiral molecular recognition [1].

Quantitative Differentiation Evidence: (R)-Amino-(tetrahydro-pyran-4-yl)-acetic Acid Methyl Ester Hydrochloride vs. Closest Analogs


Enantiomeric Configuration: (R)-Enantiomer vs. (S)-Enantiomer vs. Racemic Mixture

The (R) absolute configuration at the α-carbon of this compound (CAS 871261-12-0) defines its stereochemical identity and distinguishes it from the (S)-enantiomer (CAS 1187929-82-3) and the racemic mixture (CAS 477585-43-6). While commercially available (R)- and (S)-enantiomer pairs are both supplied at comparable chemical purities (96% for the (R) form ; 95–98% for the (S) form ), the two enantiomers are explicitly documented as possessing different biological activities when incorporated into downstream chiral products . The racemic form (CAS 477585-43-6, also 1260637-54-4) contains a 1:1 statistical mixture, meaning that any stereochemically dependent application receives only 50% of the active stereoisomer . The structurally related oxalate salt of the (R)-enantiomer is supplied with an enantiomeric excess specification of ≥96% ee , establishing an expected stereochemical purity benchmark for the compound class.

Chiral resolution Enantiomeric excess Stereochemical fidelity Drug discovery building blocks

Salt Form Solubility: Hydrochloride Salt vs. Free Base for Aqueous-Phase Applications

The hydrochloride salt form of this compound (MW 209.67) is documented as highly soluble in water due to the presence of the hydrochloride counterion . In contrast, the corresponding free base (CAS 871301-35-8, MW 173.21) is described as an organic-soluble species with a computed LogP of approximately 1.42 , indicating significantly lower aqueous solubility. While quantitative aqueous solubility values (mg/mL) for the hydrochloride salt are not published in the identified literature, the general solubility enhancement conferred by HCl salt formation for primary amine-containing compounds is well established: protonation of the amino group (predicted pKa ~8–9 for the conjugate acid) generates a charged ammonium species at physiological and near-neutral pH, increasing water solubility by orders of magnitude relative to the neutral free base [1]. The free base form also lacks the defined stoichiometry and crystalline handling advantages of the hydrochloride.

Aqueous solubility Salt selection Formulation compatibility Biological assay preparation

Methyl Ester Protecting Group: Synthetic Orthogonality vs. Free Carboxylic Acid

The methyl ester functionality of this compound (CAS 871261-12-0) provides a carboxyl-protected form that is directly compatible with amide bond formation and other nucleophilic acyl substitution reactions without requiring a separate protection step. The corresponding free acid, (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 475649-32-2, MW 159.18), would necessitate either in situ activation or a protection–coupling–deprotection sequence, adding at least one synthetic step . The methyl ester can be hydrolyzed to the free acid under mild acidic or basic conditions when desired, providing synthetic flexibility . In the context of large-scale pharmaceutical synthesis, tetrahydropyran glycine methyl ester derivatives have been employed as key precursors to HCV NS5A inhibitors such as BMS-986097, where the ester form facilitates subsequent transformations including lactone reduction and cyclization without premature carboxylate interference [1]. The methyl ester also enables direct use in ester aminolysis and transesterification reactions that are not accessible with the free carboxylic acid form.

Peptide coupling Protecting group strategy Synthetic efficiency Amidation

Scalable Synthetic Provenance: Documented Multi-Gram Industrial Utility of the THP-Glycine Scaffold

The tetrahydropyran glycine scaffold, of which this compound is the (R)-methyl ester hydrochloride derivative, has been validated at industrial scale. Bristol-Myers Squibb chemists reported a multi-route, large-scale synthesis of a THP-glycine acid (penultimate precursor 1) for the HCV NS5A inhibitor BMS-986097, with the optimized third-generation route delivering more than 100 grams of final API for toxicology studies [1]. While the specific compound (R)-amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is not the exact intermediate in that synthesis, it belongs to the same THP-glycine building block family and is commercially positioned as 'a valuable key intermediate in the synthesis of certain pharmaceuticals' . In contrast, simpler non-cyclic glycine methyl esters (e.g., glycine methyl ester hydrochloride) lack the conformational constraint and heterocyclic character provided by the THP ring, and more complex protected analogs (e.g., Boc- or Fmoc-protected THP-glycines) require additional deprotection steps before further elaboration . This compound thus occupies a strategic intermediate position—chiral, salt-form, ester-protected, and heterocycle-bearing—that is directly aligned with the synthetic logic of modern drug discovery programs.

Process chemistry Scalable synthesis Drug intermediate HCV NS5A inhibitor

Commercial Availability and Purity Consistency: Multi-Vendor Verification

The (R)-enantiomer hydrochloride (CAS 871261-12-0) is stocked by multiple independent suppliers with consistent purity specifications. Sigma-Aldrich (via J&W Pharmlab) lists it at 96% purity ; CymitQuimica (Biosynth brand) specifies ≥95% purity ; and ChemScence supplies it (Cat. CS-0341714) for research use . The (S)-enantiomer (CAS 1187929-82-3) is available at comparable purity (95–98%) from abcr GmbH and Leyan, enabling controlled enantiomer comparison experiments . The racemic form (CAS 477585-43-6) is also stocked by multiple vendors, including Santa Cruz Biotechnology and ChemImpex, providing a direct comparator for assessing stereochemical effects . This multi-vendor availability reduces single-supplier procurement risk and enables competitive pricing for the (R)-enantiomer specifically, whereas less common THP-glycine derivatives (e.g., Boc-protected or Fmoc-protected variants) are typically available from fewer sources and at higher cost per gram.

Procurement reliability Purity specification Multi-vendor sourcing Supply chain

Optimal Application Scenarios for Procuring (R)-Amino-(tetrahydro-pyran-4-yl)-acetic Acid Methyl Ester Hydrochloride


Chiral Peptidomimetic Synthesis Requiring Defined (R)-Stereochemistry at the α-Carbon

When designing peptidomimetics that incorporate a tetrahydropyran ring as a conformational constraint, the (R)-configured building block is essential for achieving the intended three-dimensional pharmacophore geometry. The defined (R) stereochemistry ensures that downstream chiral products engage biological targets with the correct spatial orientation, whereas the (S)-enantiomer or racemic mixture would produce different—and potentially inactive—stereoisomers . The hydrochloride salt form facilitates direct use in aqueous-phase peptide coupling reactions without pre-dissolution in organic solvents .

Medicinal Chemistry Lead Optimization Using Heterocyclic Glycine Bioisosteres

The THP-glycine scaffold serves as a conformationally constrained bioisostere of phenylglycine or cyclohexylglycine, offering distinct physicochemical properties—including the hydrogen bond acceptor capacity of the ring oxygen and altered lipophilicity (computed LogP ~1.42 for the free base )—that can be exploited to modulate ADME properties. The methyl ester protecting group allows direct incorporation into amide libraries via parallel synthesis, reducing the step count relative to free acid building blocks . The availability of both (R) and (S) enantiomers from multiple vendors enables systematic stereochemical SAR exploration within a single scaffold class.

Process Chemistry Scale-Up of Chiral Pharmaceutical Intermediates

For programs advancing toward preclinical development, the THP-glycine scaffold has industrial precedent: Bristol-Myers Squibb demonstrated multi-hundred-gram-scale synthesis of a related THP-glycine intermediate en route to the HCV NS5A inhibitor BMS-986097 [1]. Procurement of the (R)-methyl ester hydrochloride from a major supplier with documented purity specifications (≥95–96%) provides a reliable starting point for route scouting and process optimization, with the knowledge that the scaffold class is amenable to kilogram-scale manufacturing.

Enantioselective Biological Assay Development and Target Engagement Studies

When evaluating the biological activity of THP-containing compounds against chiral biological targets (e.g., kinases, GPCRs, transporters), using the enantiopure (R)-form rather than the racemate ensures that observed activity can be unambiguously attributed to a single stereoisomer. This avoids confounding data from the inactive or differentially active enantiomer, which can mask true potency or selectivity in screening campaigns. The availability of the (S)-enantiomer from independent vendors enables controlled head-to-head enantiomer comparisons to deconvolute stereospecific pharmacological effects .

Quote Request

Request a Quote for (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.